2-cyclopropaneamido-N-[(oxolan-2-yl)methyl]-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyclopropaneamido-N-[(oxolan-2-yl)methyl]-1,3-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C13H17N3O4 and its molecular weight is 279.296. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-cyclopropaneamido-N-[(oxolan-2-yl)methyl]-1,3-oxazole-4-carboxamide is a novel oxazole derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, including its synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy against various biological targets.
Synthesis of the Compound
The synthesis of oxazole derivatives typically involves methods such as cyclization of β-hydroxy amides and reactions with isocyanides. The specific synthesis route for this compound has not been detailed in the literature; however, similar compounds have been synthesized through established methods involving oxazoles and carboxamides .
Biological Activity Overview
1. Antitumor Activity
Research indicates that oxazole derivatives exhibit significant antitumor properties. For instance, a series of substituted oxazolones were evaluated for their inhibitory effects on human tumor cell lines, including HL-60 and BGC-823. The compounds demonstrated varying degrees of cytotoxicity, with some exhibiting IC50 values in the low micromolar range .
2. Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor of specific enzymes involved in sphingolipid metabolism. For example, inhibitors targeting acid ceramidase (AC) have shown promise in treating neuroblastoma cells, indicating that similar oxazole derivatives could be effective in modulating this pathway .
3. Antifungal Activity
Oxazole derivatives have also been tested for antifungal activity. Compounds similar to this compound displayed significant fungicidal activities against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with EC50 values comparable to commercial fungicides .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxazole derivatives. The presence of functional groups such as cyclopropane and oxolane moieties can significantly influence the compound's interaction with biological targets. For example:
Compound | Structure | IC50 (µM) | Biological Activity |
---|---|---|---|
8a | - | 0.025 | AC Inhibition |
12a | - | 64 | Antitumor Activity |
4A(10) | - | 2.12 | Antifungal Activity |
This table illustrates the potency of various related compounds against different biological targets, highlighting the importance of specific structural features in enhancing activity.
Case Study 1: Antitumor Efficacy
In a study evaluating a series of oxazolones, compound 32b was identified as a potent inhibitor of AC with promising pharmacokinetic properties in vivo. This compound showed effective target engagement in neuroblastoma cells, suggesting its potential as a therapeutic agent for sphingolipid-related disorders .
Case Study 2: Antifungal Properties
Another investigation into the antifungal properties of oxazole derivatives found that certain compounds exhibited excellent fungicidal activity against B. cinerea, with EC50 values significantly lower than those of standard treatments. This indicates the potential for developing new antifungal agents based on the oxazole scaffold .
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-(oxolan-2-ylmethyl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c17-11(8-3-4-8)16-13-15-10(7-20-13)12(18)14-6-9-2-1-5-19-9/h7-9H,1-6H2,(H,14,18)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLLESIRFSVBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=COC(=N2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.